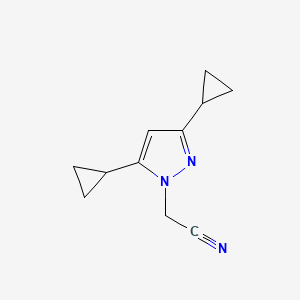

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile

Übersicht

Beschreibung

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile, also known as DCPPA, is a small molecule that has been the subject of recent scientific investigation. This compound belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .

Synthesis Analysis

The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile and similar compounds has been achieved under facile, extremely mild, and greener reaction conditions with excellent yields . The chemical structures were established on the basis of a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .

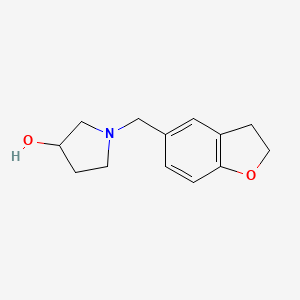

Molecular Structure Analysis

The molecular formula of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile is C11H13N3. The molecular weight is 187.24 g/mol.

Wissenschaftliche Forschungsanwendungen

1. Antileishmanial and Antimalarial Applications

- Summary of Application: Pyrazole-bearing compounds, including “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results or Outcomes: The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Fluorescence Properties

- Summary of Application: 1,3,5-trisubstituted-1H-pyrazoles, which include “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile”, were synthesized via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Methods of Application: The reaction has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .

- Results or Outcomes: 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone (taking compound 5i as an example) . Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .

3. Cytotoxic Activity

- Summary of Application: Pyrazole derivatives, including “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile”, have been found to exhibit cytotoxic activity .

- Methods of Application: The derivatives were synthesized and their structures were verified. The in vitro cytotoxic efficiency of the synthesized derivatives was evaluated .

- Results or Outcomes: All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM . Some of the derivatives have shown excellent cytotoxic activity compared to that of standard reference drug .

4. Coordination Chemistry

- Summary of Application: Pyrazole derivatives, including “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile”, have applications in coordination chemistry . They can act as ligands to form complexes with various metals .

- Methods of Application: The pyrazole derivatives are synthesized and their structures are verified. They are then reacted with metal salts to form the complexes .

- Results or Outcomes: The resulting complexes have been found to exhibit unique properties, such as luminescence, which can be exploited in various applications .

5. Organometallic Chemistry

- Summary of Application: Pyrazole derivatives are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals .

- Methods of Application: The pyrazole derivatives are reacted with organometallic reagents to form the organometallic compounds .

- Results or Outcomes: The organometallic compounds formed have been found to exhibit unique reactivity and selectivity in various chemical reactions .

6. Antioxidant Screening

- Summary of Application: Some pyrazole-based heterocycles, including “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile”, have been synthesized and screened for their antioxidant activity .

- Methods of Application: The pyrazole derivatives are synthesized and their antioxidant activity is evaluated using various assays .

- Results or Outcomes: Some of the pyrazole derivatives have been found to exhibit significant antioxidant activity .

7. Agrochemistry

- Summary of Application: Pyrazole derivatives, including “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile”, have applications in agrochemistry . They can be used in the synthesis of various agrochemicals .

- Methods of Application: The pyrazole derivatives are synthesized and their structures are verified. They are then used in the synthesis of agrochemicals .

- Results or Outcomes: The resulting agrochemicals have been found to exhibit unique properties, such as pest resistance, which can be exploited in various applications .

8. Antioxidant Screening

- Summary of Application: Some pyrazole-based heterocycles, including “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile”, have been synthesized and screened for their antioxidant activity .

- Methods of Application: The pyrazole derivatives are synthesized and their antioxidant activity is evaluated using various assays .

- Results or Outcomes: Some of the pyrazole derivatives have been found to exhibit significant antioxidant activity .

9. Organometallic Chemistry

- Summary of Application: Pyrazole derivatives are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals .

- Methods of Application: The pyrazole derivatives are reacted with organometallic reagents to form the organometallic compounds .

- Results or Outcomes: The organometallic compounds formed have been found to exhibit unique reactivity and selectivity in various chemical reactions .

Eigenschaften

IUPAC Name |

2-(3,5-dicyclopropylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVBWMTUSTZXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC#N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)

![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)

![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)

![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482215.png)

![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)